

Drimendiol: A Technical Guide to its Chemical Structure, Bioactivity, and Experimental Analysis

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Compound of Interest

Compound Name: *Drimendiol*

Cat. No.: *B1249602*

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Introduction

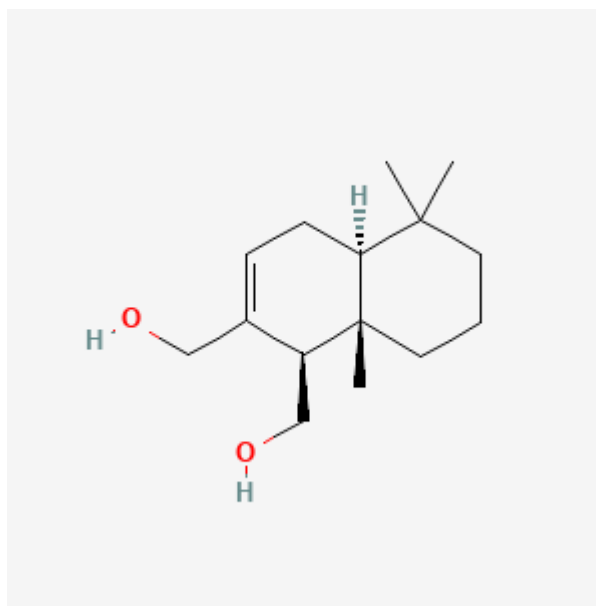
Drimendiol is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its notable biological activities. As a member of the drimane class of sesquiterpenoids, it is structurally related to other bioactive compounds such as drimenol and polygodial. This technical guide provides an in-depth overview of the chemical structure of **Drimendiol**, a summary of its quantitative biological data, detailed experimental protocols for assessing its activity, and a visualization of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.

Chemical Structure and Properties

Drimendiol is a bicyclic sesquiterpenoid diol. Its chemical identity is defined by the following properties:

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₆ O ₂	[1]
IUPAC Name	[(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol	[1]
CAS Number	34437-62-2	
Molecular Weight	238.37 g/mol	[1]
Synonyms	Drim-7-ene-11,12-diol, (-)- Drim-7-ene-11,12-diol	[1]

The structure of **Drimendiol** is characterized by a decahydronaphthalene core with two hydroxyl groups, contributing to its polarity and potential for hydrogen bonding, which is significant for its biological interactions.



2D Chemical Structure of **Drimendiol**:
PubChem CID 11064467[1]

Source:

Quantitative Biological Activity

Drimendiol has demonstrated significant inhibitory effects in several biological assays. The following tables summarize the available quantitative data on its bioactivity.

Table 1: Biofilm Inhibitory Activity of Drimendiol

Target Organism	Assay Type	Endpoint	Value (µg/mL)	Reference
Candida albicans	Biofilm Inhibition	BIC ₅₀	25.5	
Staphylococcus aureus	Biofilm Inhibition	BIC ₅₀	65.1	
Staphylococcus epidermidis	Biofilm Inhibition	BIC ₅₀	67.1	

BIC₅₀: 50% Biofilm Inhibitory Concentration

Table 2: Antifouling Activity of Drimendiol

Target Organism	Assay Type	Endpoint	Value (µg/mL)	Reference
Ciona savignyi	Larval Settlement Inhibition	EC ₅₀	1.0	
Balanus improvisus	Larval Settlement Inhibition	EC ₅₀	0.5	

EC₅₀: 50% Effective Concentration

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on established methods in the field and are intended to be a guide for reproducing and building upon the cited research.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation and its inhibition.^{[2][3][4]}

Objective: To determine the concentration of **Drimendiol** that inhibits biofilm formation by 50% (BIC₅₀).

Materials:

- 96-well flat-bottom microtiter plates
- Bacterial or fungal culture (e.g., *S. aureus*, *C. albicans*)
- Appropriate growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
- **Drimendiol** stock solution (dissolved in a suitable solvent like DMSO)
- Phosphate-buffered saline (PBS)
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid in water
- Microplate reader

Procedure:

- Preparation of Inoculum: Grow the microbial culture overnight. Dilute the culture in fresh medium to a standardized concentration (e.g., 1×10^6 CFU/mL).
- Plate Setup: Add 100 μ L of the diluted microbial culture to each well of a 96-well plate.
- Treatment: Add 100 μ L of **Drimendiol** at various concentrations (serial dilutions) to the wells. Include a vehicle control (solvent only) and a negative control (medium only).
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.
- Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 μ L of PBS to remove any remaining non-adherent cells.

- Staining: Add 125 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Washing: Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.
- Solubilization: Add 200 μ L of 30% acetic acid to each well to dissolve the bound crystal violet.
- Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of **Drimendiol** compared to the vehicle control. The BIC_{50} value is determined by plotting the inhibition percentage against the log of the concentration.

Quorum Sensing Inhibition Assay (Chromobacterium violaceum Disk Diffusion Assay)

This protocol utilizes the bacterium *Chromobacterium violaceum*, which produces a purple pigment (violacein) under the control of quorum sensing, as a reporter for quorum sensing inhibition.^{[5][6][7]}

Objective: To qualitatively or quantitatively assess the ability of **Drimendiol** to inhibit quorum sensing.

Materials:

- *Chromobacterium violaceum* culture
- Luria-Bertani (LB) agar plates
- Sterile filter paper disks
- **Drimendiol** stock solution
- Positive control (e.g., a known quorum sensing inhibitor)

- Negative control (solvent)

Procedure:

- Lawn Preparation: Prepare a lawn of *C. violaceum* on LB agar plates by evenly spreading a diluted overnight culture.
- Disk Application: Aseptically place sterile filter paper disks onto the surface of the agar.
- Treatment: Apply a known amount of **Drimendiol** solution to a disk. Apply the positive and negative controls to separate disks.
- Incubation: Incubate the plates at 30°C for 24-48 hours.
- Observation: Observe the plates for a zone of colorless, non-pigmented bacterial growth around the disks. The absence of the purple violacein pigment indicates the inhibition of quorum sensing.
- Quantification (Optional): The diameter of the zone of inhibition can be measured to provide a quantitative comparison of activity. For a more quantitative approach, a liquid culture-based assay measuring violacein production can be performed, where violacein is extracted and quantified spectrophotometrically.[5]

Antifouling Larval Settlement Assay

This protocol is a common method to assess the ability of a compound to inhibit the settlement of marine invertebrate larvae.[8][9]

Objective: To determine the concentration of **Drimendiol** that inhibits the settlement of 50% of the larvae (EC₅₀).

Materials:

- Marine invertebrate larvae (e.g., barnacle cyprids, ascidian larvae)
- 24-well plates
- Filtered seawater

- **Drimendiol** stock solution
- Stereomicroscope

Procedure:

- Plate Preparation: Add filtered seawater to the wells of a 24-well plate.
- Treatment: Add **Drimendiol** at various concentrations to the wells. Include a solvent control.
- Larval Addition: Carefully add a known number of competent larvae (e.g., 10-20) to each well.
- Incubation: Incubate the plates under controlled conditions (temperature and light) that are conducive to larval settlement for a specified period (e.g., 24-48 hours).
- Assessment: Using a stereomicroscope, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well.
- Data Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the solvent control. The EC₅₀ value is determined by plotting the inhibition percentage against the log of the concentration.

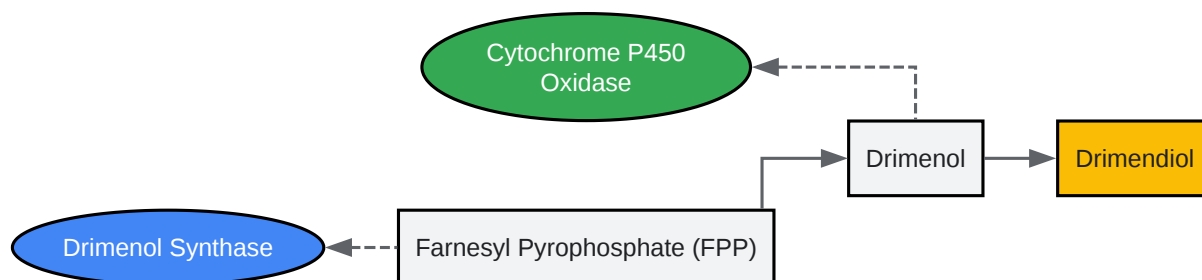
Biosynthesis of Drimendiol

Drimendiol is biosynthesized from the central precursor of all sesquiterpenoids, farnesyl pyrophosphate (FPP).^{[10][11][12][13]} The pathway involves the cyclization of FPP to form the drimane skeleton, followed by hydroxylation.

The logical flow of the biosynthesis is as follows:

- Farnesyl Pyrophosphate (FPP), the universal precursor for sesquiterpenes, is cyclized by the enzyme Drimenol Synthase.
- This enzymatic reaction produces Drimenol.
- Drimenol is then oxidized by a Cytochrome P450 oxidase to yield **Drimendiol**.

Below is a Graphviz diagram illustrating this biosynthetic pathway.



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